

# Application Notes & Protocols: Phase I Clinical Trial of Lhc-165 in Advanced Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lhc-165** is an investigational Toll-like receptor 7 (TLR7) agonist designed to stimulate an innate and adaptive anti-tumor immune response.[1][2][3] Preclinical studies in mouse models have demonstrated that **Lhc-165** can inhibit tumor growth, and its combination with an anti-PD-1 agent resulted in more effective tumor inhibition than either agent alone.[2][3] This document outlines the design and protocols for a Phase I, open-label, dose-escalation clinical trial to evaluate the safety, tolerability, and pharmacokinetics of **Lhc-165** administered as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced, metastatic, or relapsed/refractory solid tumors.

## Signaling Pathway of Lhc-165 (TLR7 Agonist)





#### Click to download full resolution via product page

Caption: **Lhc-165** activates TLR7 on antigen-presenting cells, initiating an anti-tumor immune cascade.

### **Clinical Trial Design**

This was a Phase I/Ib, open-label, multicenter, dose-escalation and expansion study (NCT03301896). The primary objective was to determine the safety and tolerability of **Lhc-165** as a single agent and in combination with spartalizumab.

Patient Population: Adult patients (≥18 years) with advanced/metastatic solid tumors and an ECOG performance status of 0-2 were eligible.

#### Study Arms:

- Arm 1 (Single Agent): Patients received Lhc-165 via intratumoral injection.
- Arm 2 (Combination Therapy): Patients received intratumoral Lhc-165 in combination with intravenous spartalizumab.

Dose Escalation: A standard 3+3 dose-escalation design was utilized to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE). Dose escalation continued until dose-limiting toxicities (DLTs) were observed in at least two of three to six patients at a given dose level.



### **Experimental Workflow**



Click to download full resolution via product page

Caption: Overview of the patient journey and key stages in the Phase I clinical trial of Lhc-165.



## **Quantitative Data Summary**

Table 1: Dose Escalation and Patient Demographics

| Parameter                            | Lhc-165 Single<br>Agent | Lhc-165 +<br>Spartalizumab | Total            |
|--------------------------------------|-------------------------|----------------------------|------------------|
| Number of Patients                   | 21                      | 24                         | 45               |
| Median Age (years)                   | 56                      | 56                         | 56               |
| Lhc-165 Dose Range<br>(μg, biweekly) | 100 - 600               | 600                        | N/A              |
| Spartalizumab Dose<br>(mg, Q4W)      | N/A                     | 400                        | N/A              |
| Median Duration of Exposure (weeks)  | 4.5 (Range: 1.1-25.0)   | 11.9 (Range: 4.0-<br>48.3) | 8 (Range: 2-129) |

Data compiled from published results of the LHC165X2101 trial.

Table 2: Safety and Tolerability Profile



| Adverse Event (AE)             | Lhc-165 Single<br>Agent (n=21)                                                                  | Lhc-165 +<br>Spartalizumab<br>(n=24)                                                                | Overall (n=45)                                          |
|--------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Any Drug-Related AE            | Information not specified                                                                       | Information not specified                                                                           | 22 (56%)                                                |
| Grade ≥3 Drug-<br>Related AEs  | Information not specified                                                                       | Information not specified                                                                           | 2 (5%)                                                  |
| Most Common AEs<br>(Any Grade) | Pyrexia (10%),<br>Injection Site Reaction<br>(15%), Decreased<br>Appetite (10%), Chills<br>(5%) | Pyrexia (26%),<br>Injection Site Reaction<br>(10.5%), Chills<br>(10.5%), Decreased<br>Appetite (5%) | Pyrexia (22.2%),<br>Pruritus (13.3%),<br>Chills (11.1%) |
| Dose-Limiting Toxicity (DLT)   | None reported                                                                                   | 1 (Grade 3 reversible pancreatitis at 400 μg Lhc-165 dose)                                          | 1                                                       |

Data compiled from published results of the LHC165X2101 trial.

Table 3: Pharmacokinetic and Efficacy Overview

| Parameter                                | Value                                                                         |  |
|------------------------------------------|-------------------------------------------------------------------------------|--|
| Lhc-165 Peak Concentration (Tmax)        | ~1 hour post-injection                                                        |  |
| Lhc-165 Terminal Half-life (600 μg dose) | 9.4 - 58.9 hours                                                              |  |
| Recommended Dose for Expansion (RDE)     | 600 μg Lhc-165 (biweekly) as single agent and with 400 mg spartalizumab (Q4W) |  |
| Overall Response Rate (ORR)              | 6.7%                                                                          |  |
| Disease Control Rate (DCR)               | 17.8%                                                                         |  |
| Median Progression-Free Survival (PFS)   | 1.7 months                                                                    |  |

Data compiled from published results of the LHC165X2101 trial.



## **Experimental Protocols**

- 1. Pharmacokinetic (PK) Analysis
- Objective: To characterize the absorption, distribution, and elimination of **Lhc-165** in serum.
- Methodology:
  - Collect peripheral blood samples at pre-defined time points before and after Lhc-165 administration.
  - Process blood samples to separate serum and store at -80°C until analysis.
  - Quantify Lhc-165 concentrations in serum using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
  - Calculate PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and terminal half-life using non-compartmental analysis.
- 2. Pharmacodynamic (PD) and Biomarker Analysis
- Objective: To assess the biological activity of Lhc-165 by measuring changes in systemic cytokines and the tumor immune microenvironment.
- · Methodology:
  - Systemic Cytokine Analysis:
    - Collect peripheral blood at baseline and post-treatment.
    - Isolate plasma or serum.
    - Measure levels of key cytokines (e.g., CXCL10, IFNy, IL-6) using a multiplex immunoassay (e.g., Luminex).
  - Tumor Biopsy Analysis:
    - Obtain tumor biopsies at baseline and on-treatment.



- Perform immunohistochemistry (IHC) to assess the infiltration of immune cells (e.g., CD8+ T cells, CD68+ macrophages).
- Conduct tumoral RNA sequencing to analyze gene expression profiles related to T-cell inflammation.
- 3. Safety and Tolerability Assessment
- Objective: To monitor and grade the severity of adverse events (AEs) and identify doselimiting toxicities (DLTs).
- Methodology:
  - Monitor patients for AEs throughout the trial.
  - Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).
  - Define DLTs in the trial protocol, typically as specific Grade 3 or 4 toxicities occurring within the first treatment cycle.
  - A safety monitoring committee reviews all safety data to make decisions regarding dose escalation.
- 4. Efficacy Evaluation
- Objective: To obtain a preliminary assessment of the anti-tumor activity of Lhc-165.
- Methodology:
  - Perform tumor assessments (e.g., CT or MRI scans) at baseline and at regular intervals during treatment.
  - Evaluate tumor response using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
  - Calculate Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase I trial of LHC165 single agent and in combination with spartalizumab in patients with advanced solid malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Phase I Clinical Trial of Lhc-165 in Advanced Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608562#phase-i-clinical-trial-design-for-lhc-165-in-advanced-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com